4-Chloro-3-fluorophenylmagnesium bromide

Catalog No.
S1502327
CAS No.
170793-00-7
M.F
C6H3BrClFMg
M. Wt
233.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-fluorophenylmagnesium bromide

CAS Number

170793-00-7

Product Name

4-Chloro-3-fluorophenylmagnesium bromide

IUPAC Name

magnesium;1-chloro-2-fluorobenzene-4-ide;bromide

Molecular Formula

C6H3BrClFMg

Molecular Weight

233.75 g/mol

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

GBIXREWYSCYTGZ-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Mg+2].[Br-]

Synthesis of Complex Molecules:

-Chloro-3-fluorophenylmagnesium bromide (4-Cl-3-F-PhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis for the formation of carbon-carbon bonds. Its specific application lies in the introduction of a 4-chloro-3-fluorophenyl group (C6H3FCl) onto organic molecules. This functional group can be crucial for various functionalities in the resulting molecule, including:

  • Modulating electronic properties: The presence of both chlorine and fluorine atoms influences the electronic distribution within the molecule, impacting its reactivity and potential applications in areas like pharmaceuticals and materials science [1].
  • Introducing bioisosteres: The 4-chloro-3-fluorophenyl group can act as a bioisostere for other functional groups, such as the hydroxyl group (OH), sometimes leading to improved properties in drug candidates, like enhanced membrane permeability or metabolic stability [2].

(Source 1: Grignard Reagents in Organic Synthesis: )(Source 2: Bioisosterism in Medicinal Chemistry: )

Synthetic Strategies:

-Cl-3-F-PhMgBr is commonly employed in various synthetic strategies, including:

  • Carbonyl addition: This reaction involves the addition of the 4-chloro-3-fluorophenyl group to carbonyl compounds (C=O), such as aldehydes, ketones, and esters, resulting in the formation of secondary or tertiary alcohols [3].
  • Suzuki-Miyaura coupling: This cross-coupling reaction allows the formation of carbon-carbon bonds between the 4-chloro-3-fluorophenyl group and various organic fragments containing a boronate ester functional group [4].
  • Negishi coupling: Similar to the Suzuki-Miyaura coupling, the Negishi coupling enables the formation of carbon-carbon bonds between the 4-chloro-3-fluorophenyl group and organic fragments containing an organozinc halide [5].

(Source 3: Carbonyl Addition Reactions: )(Source 4: Suzuki-Miyaura Coupling: )(Source 5: Negishi Coupling: )

Research Applications:

The unique properties of the 4-chloro-3-fluorophenyl group, coupled with the versatility of 4-Cl-3-F-PhMgBr as a Grignard reagent, have led to its exploration in various research fields, including:

  • Medicinal chemistry: The introduction of the 4-chloro-3-fluorophenyl group into drug candidates can improve their biological activity, pharmacokinetic properties, and metabolic stability, leading to the development of novel therapeutic agents [6].
  • Materials science: The controlled incorporation of the 4-chloro-3-fluorophenyl group into polymers can tune their electrical, optical, and mechanical properties, enabling the design of advanced materials for diverse applications [7].
  • Agrochemical research: The 4-chloro-3-fluorophenyl group can be found in some herbicides and fungicides, and research involving 4-Cl-3-F-PhMgBr may contribute to the development of new agrochemicals with improved selectivity and efficacy [8].

4-Chloro-3-fluorophenylmagnesium bromide is an organometallic compound with the molecular formula ClC₆H₃(F)MgBr. This compound is classified as a Grignard reagent, which is widely utilized in organic synthesis for forming carbon-carbon bonds. Typically, it is available as a solution in tetrahydrofuran (THF) and is recognized for its high reactivity and versatility in various

4-chloro-3-fluorophenylmagnesium bromide is a flammable and irritant compound. It reacts violently with water and releases flammable hydrogen gas.

Here are some safety concerns:

  • Flammability: The organic solvent (THF) used in commercially available solutions is flammable.
  • Skin and eye irritant: Contact with the compound can cause irritation and burns.
  • Toxicity: Data on specific toxicity is limited, but like most Grignard reagents, it is likely harmful if ingested or inhaled.

4-Chloro-3-fluorophenylmagnesium bromide primarily participates in nucleophilic addition and substitution reactions. As a Grignard reagent, it reacts with various electrophiles to form new carbon-carbon bonds. Key types of reactions include:

  • Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to produce alcohols.
  • Substitution Reactions: Capable of replacing halogens on aromatic compounds.
  • Oxidation and Reduction: While not directly involved in these processes, it can participate in reactions leading to subsequent oxidation or reduction .

Major products from these reactions include alcohols, aryl ethers, and various substituted aromatic compounds.

The synthesis of 4-Chloro-3-fluorophenylmagnesium bromide typically involves a Grignard reaction. The process includes the reaction of magnesium metal with 4-chloro-3-fluorobromobenzene in an anhydrous solvent like THF. This reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. In industrial settings, similar synthetic routes are employed but optimized for higher yield and purity through automated systems .

4-Chloro-3-fluorophenylmagnesium bromide is primarily utilized in laboratory settings for organic synthesis. Its applications include:

  • Formation of carbon-carbon bonds in complex organic molecules.
  • Synthesis of pharmaceuticals and agrochemicals.
  • Development of materials with specific properties due to its reactivity.

This compound's ability to act as a nucleophile makes it an essential reagent in various synthetic pathways .

Interaction studies involving 4-Chloro-3-fluorophenylmagnesium bromide focus on its reactivity with different electrophiles. The compound's nucleophilic nature allows it to engage with various substrates, leading to the formation of diverse organic products. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic chemistry.

Due to its flammability and reactivity with water, safety precautions are necessary when handling this compound, including the use of protective equipment and inert atmospheres during reactions .

Several compounds exhibit similarities to 4-Chloro-3-fluorophenylmagnesium bromide, particularly other Grignard reagents. Here are some comparable compounds:

Compound NameUnique Features
3-Chloro-4-fluorophenylmagnesium bromideSimilar structure but different halogen positioning
4-Bromo-3-fluorophenylmagnesium bromideContains bromine instead of chlorine
4-Chloro-3-methylphenylmagnesium bromideSubstituted with a methyl group, altering reactivity

Uniqueness

The uniqueness of 4-Chloro-3-fluorophenylmagnesium bromide lies in its specific combination of chlorine and fluorine substituents on the aromatic ring, which can influence its reactivity profile compared to other similar compounds. This combination allows for tailored synthesis pathways that may not be achievable with other halogenated Grignard reagents .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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